Alvespimycin

Description

This compound is a derivative of geldanamycin and heat shock protein (HSP) 90 inhibitor. It has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent. In comparison to the first HSP90 inhibitor tanespimycin, it exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity and superior antitumor activity.

This compound has been reported in Cullen corylifolium and Trichosanthes kirilowii with data available.

This compound is an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. This compound binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

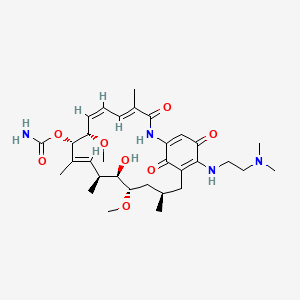

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFRQPKVAWMTJO-LMZWQJSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963646 | |

| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Alvespimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

467214-20-6 | |

| Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvespimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvespimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVESPIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Alvespimycin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a potent, second-generation, semi-synthetic ansamycin antibiotic that acts as a heat shock protein 90 (HSP90) inhibitor.[1] By targeting the N-terminal ATPase activity of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins.[2][3] This targeted degradation cripples essential signaling pathways that drive cancer cell proliferation, survival, and therapy resistance, ultimately leading to apoptosis and cell cycle arrest.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including detailed experimental protocols and quantitative data to facilitate further research and drug development.

Introduction to this compound and its Target: HSP90

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[6][7] In cancer cells, HSP90 is often overexpressed and is essential for the stability and activity of numerous oncoproteins that are mutated or overexpressed, contributing to all six hallmarks of cancer.[4][7] These client proteins include key signaling molecules such as receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., RAF-1, AKT), and transcription factors (e.g., mutant p53).[3]

This compound, a derivative of geldanamycin, exhibits several pharmacological advantages over its predecessor, including increased water solubility, higher oral bioavailability, and reduced hepatotoxicity.[3] It binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its ATPase activity, which is crucial for the chaperone's function.[2][8]

Mechanism of Action: From HSP90 Inhibition to Cancer Cell Death

The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to HSP90. This inhibition locks the chaperone in a conformation that is unfavorable for client protein maturation and stability. The subsequent cascade of events culminates in the targeted degradation of oncogenic client proteins via the ubiquitin-proteasome pathway, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[6][7]

Disruption of the HSP90 Chaperone Cycle

The HSP90 chaperone cycle is an ATP-dependent process. This compound's binding to the N-terminal domain of HSP90 prevents ATP hydrolysis, stalling the cycle and leading to the dissociation of co-chaperones and the recruitment of ubiquitin ligases. This ultimately targets the client proteins for proteasomal degradation. A key indicator of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, most notably HSP70.[6][7]

References

- 1. ashpublications.org [ashpublications.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Alvespimycin as an HSP90 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvespimycin (also known as 17-DMAG or KOS-1022) is a semi-synthetic derivative of the ansamycin antibiotic geldanamycin.[1] It is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[2][3] Compared to its predecessor tanespimycin (17-AAG), this compound exhibits improved pharmacological properties, including increased water solubility, higher oral bioavailability, and reduced hepatotoxicity, making it a more promising candidate for clinical development.[2][4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols.

Chemical Properties

This compound is a 19-membered macrocyclic lactam.[1][2] Its chemical structure features a benzoquinone moiety, which is critical for its interaction with HSP90. The substitution at the C17 position with a dimethylaminoethylamino group enhances its solubility and pharmacological profile compared to earlier geldanamycin derivatives.[2][4]

-

Chemical Formula: C₃₂H₄₈N₄O₈[2]

-

Molecular Weight: 616.7 g/mol [1]

-

Chemical Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[1]

Mechanism of Action

Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone that facilitates the proper folding, conformational maturation, and stability of a wide array of "client" proteins.[7][8] These clients include numerous kinases, transcription factors, and steroid hormone receptors that are often overexpressed or mutated in cancer cells, driving proliferation, survival, and resistance to therapy.[2][7]

This compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90.[9][10] This competitive inhibition of ATP binding locks the chaperone in an open conformation, preventing the conformational changes necessary for its function.[8] The disruption of the HSP90 chaperone cycle leads to the destabilization of the HSP90-client protein complex. Consequently, the client proteins become misfolded and are targeted for ubiquitination and subsequent degradation by the proteasome.[2][10][11]

A key pharmacodynamic biomarker of HSP90 inhibition is the induction of a heat shock response, characterized by the transcriptional upregulation of other heat shock proteins, most notably HSP70.[12][13] This occurs as the cell attempts to compensate for the loss of HSP90 function and manage the accumulation of unfolded proteins.[12][14]

Affected Signaling Pathways

By promoting the degradation of numerous oncoproteins, this compound simultaneously disrupts multiple critical signaling pathways that are hallmarks of cancer. This multi-targeted approach is a key advantage of HSP90 inhibitors.

Key pathways affected include:

-

PI3K/AKT/mTOR Pathway: Degradation of AKT, a central node in this survival pathway, leads to decreased cell survival and proliferation.[9][12]

-

RAS/RAF/MEK/ERK Pathway: Degradation of client proteins like RAF-1 and C-RAF disrupts this mitogenic signaling cascade.[2][15]

-

HER2/EGFR Signaling: In cancers driven by overexpression of receptor tyrosine kinases like HER2 (ERBB2) or EGFR, this compound induces their degradation, shutting down downstream signaling.[2]

-

Cell Cycle Regulation: Degradation of cell cycle regulators such as CDK4 and CDK6 can lead to cell cycle arrest, typically in the G0/G1 phase.[2][12]

-

TGF-β Signaling: HSP90 stabilizes TGF-β receptors (TβRs). This compound-induced destabilization of TβRs can mitigate TGF-β signaling, which is implicated in fibrosis and cancer progression.[13][16]

Quantitative Data

The efficacy of this compound has been quantified across numerous preclinical models. The following tables summarize key in vitro potency and pharmacokinetic data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Endpoint | Value (nM) | Reference(s) |

| N/A (Cell-free) | N/A | HSP90 Binding (IC₅₀) | 62 | [6][17] |

| SKBR3 | Breast Cancer | Her2 Degradation (EC₅₀) | 8 | [6][18] |

| SKOV3 | Ovarian Cancer | Her2 Degradation (EC₅₀) | 46 | [6][18] |

| SKBR3 | Breast Cancer | Hsp70 Induction (EC₅₀) | 4 | [6][18] |

| SKOV3 | Ovarian Cancer | Hsp70 Induction (EC₅₀) | 14 | [6][18] |

| K562 | Chronic Myeloid Leukemia | Metabolic Activity (IC₅₀, 48h) | 50 | [12] |

| K562-RC (Imatinib-Resistant) | Chronic Myeloid Leukemia | Metabolic Activity (IC₅₀, 48h) | 31 | [12] |

| K562-RD (Imatinib-Resistant) | Chronic Myeloid Leukemia | Metabolic Activity (IC₅₀, 48h) | 44 | [12] |

| A2058 | Melanoma | Cytotoxicity (IC₅₀) | 2.1 | [6] |

| AGS | Gastric Cancer | Cytotoxicity (IC₅₀) | 16,000 | [6] |

| WI-38 (Fibroblast) | Normal Lung | Cytotoxicity (CTC₅₀) | 3,760 | [13] |

| LL97A (Fibroblast) | Normal Lung | Cytotoxicity (CTC₅₀) | 3,550 | [13] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value (at 80 mg/m² dose) | Reference(s) |

| Mean Peak Concentration (Cmax) | 2680 nmol/L | [2] |

| Mean Volume of Distribution (Vd) | 385 L | [2] |

| Mean Clearance | 18.9 L/hr | [2] |

| Half-life (t½) | Median: 18.2 h (range: 9.9-54.1 h) | [2] |

| Protein Binding | Minimal | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of HSP90 inhibitors. Below are protocols for key experiments.

HSP90 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled probe from the HSP90 ATP-binding site.

Materials:

-

Purified recombinant human HSP90 protein (α or β isoforms).

-

Fluorescent probe (e.g., BODIPY-labeled geldanamycin).

-

Assay Buffer: (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/ml bovine gamma globulin, 2 mM DTT).

-

This compound (or other test compounds) dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer.

-

In a 384-well plate, mix the HSP90 protein and the fluorescent probe to final concentrations of ~50 nM and ~10 nM, respectively.

-

Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be ≤0.25%.[6]

-

Incubate the plate for 3 hours at 30°C, protected from light.[6]

-

Measure fluorescence polarization on a plate reader (e.g., excitation at 485 nm, emission at 535 nm).[6]

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blotting for Client Protein Degradation and HSP70 Induction

This method assesses the pharmacodynamic effects of this compound in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., K562, SKBR3).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, buffers, and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-AKT, anti-HER2, anti-CDK4, anti-HSP70, anti-GAPDH/β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 or 48 hours).

-

Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (Resazurin/MTS)

This assay measures cell metabolic activity as an indicator of viability and proliferation.

Materials:

-

96-well cell culture plates.

-

Cells and culture medium.

-

This compound.

-

Resazurin sodium salt solution or a commercial MTS reagent.

-

Plate reader (absorbance or fluorescence).

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and medium only (background control).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]

-

Add the resazurin or MTS reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).[19]

-

Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the dye.[19]

-

Measure the absorbance (for MTS) or fluorescence (for resazurin) using a microplate reader.

-

After subtracting the background, normalize the data to the untreated control wells and plot a dose-response curve to determine the IC₅₀ value.

Clinical Development Status

This compound has been evaluated in multiple Phase I and II clinical trials for various malignancies, including advanced solid tumors, chronic myeloid leukemia (CML), and chronic lymphocytic leukemia (CLL).[20][21][22] These trials established a recommended Phase II dose (e.g., 80 mg/m² weekly IV) and demonstrated manageable toxicity, with common adverse events including gastrointestinal issues, fatigue, and ocular disturbances.[2][20] While some clinical activity was observed, including partial and complete responses in some patients, this compound has not yet progressed to Phase III trials for a specific indication.[20] Development was discontinued for some indications, and the rights to the compound have been transferred between pharmaceutical companies.[3][23]

Conclusion

This compound is a potent, second-generation HSP90 inhibitor with a well-defined mechanism of action that involves the disruption of the HSP90 chaperone machinery and subsequent degradation of numerous oncogenic client proteins. Its ability to simultaneously target multiple key signaling pathways provides a strong rationale for its use in cancer therapy. While its clinical development has faced challenges, the extensive preclinical data and the insights gained from clinical trials continue to make this compound an important tool for cancer research and a valuable benchmark for the development of next-generation HSP90 inhibitors.

References

- 1. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A physiologically based pharmacokinetic model of this compound in mice and extrapolation to rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I Trial of the Intravenous Hsp90 Inhibitor this compound (17-DMAG) in Patients with Relapsed Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Exhibits Potential Anti-TGF-β Signaling in the Setting of a Proteasome Activator in Rats with Bleomycin-Induced Pulmonary Fibrosis: A Promising Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. broadpharm.com [broadpharm.com]

- 20. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. This compound - Kosan Biosciences - AdisInsight [adisinsight.springer.com]

In-Depth Technical Guide: HSP90 Client Proteins Modulated by Alvespimycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvespimycin (17-DMAG) is a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis. By binding to the ATP pocket in the N-terminus of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of its client proteins. This targeted degradation of oncoproteins makes this compound a compelling agent in cancer therapy. This technical guide provides a comprehensive overview of the HSP90 client proteins affected by this compound, presenting quantitative data on their degradation, detailed experimental protocols for their identification and characterization, and visual representations of the impacted signaling pathways.

HSP90 Client Proteins Affected by this compound

This compound treatment leads to the degradation of a multitude of HSP90 client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis. The following table summarizes a list of prominent client proteins affected by this compound, along with available quantitative data from various studies.

| Client Protein | Protein Class | Cancer Type/Cell Line | Quantitative Data | Citation |

| BCR-ABL | Fusion Tyrosine Kinase | Chronic Myeloid Leukemia (K562) | IC50 of 50 nM in K562 cells. | [1][2] |

| Her-2/ERBB2 | Receptor Tyrosine Kinase | Breast Cancer | Reduced levels observed. | [3] |

| EGFR | Receptor Tyrosine Kinase | Various Cancers | Known client, levels are reduced. | [3] |

| Akt | Serine/Threonine Kinase | Various Cancers | Known client, levels are reduced. | [3] |

| Raf-1 | Serine/Threonine Kinase | Various Cancers | Known client, levels are reduced. | [3] |

| p53 (mutant) | Tumor Suppressor | Various Cancers | Known client, levels are reduced. | [3] |

| CDK4 | Cyclin-Dependent Kinase | Various Cancers | Depletion detected in tumor samples. | [3][4] |

| CDK6 | Cyclin-Dependent Kinase | Various Cancers | Known client, levels are reduced. | [3] |

| Steroid Receptors | Nuclear Receptors | Hormone-dependent Cancers | Known clients, levels are reduced. | [3] |

| BRAF | Serine/Threonine Kinase | Melanoma, Colorectal Cancer | Known client, levels are reduced. | [3] |

| LCK | Tyrosine Kinase | T-cell Leukemia | Depletion detected in PBMCs. | [4] |

Experimental Protocols

The identification and characterization of HSP90 client proteins affected by this compound rely on a combination of biochemical and proteomic techniques. Below are detailed methodologies for key experiments.

Western Blotting for Client Protein Degradation

This protocol is designed to quantify the degradation of specific HSP90 client proteins, such as CDK4 and Akt, following this compound treatment.

a. Cell Culture and Treatment:

-

Culture cancer cells (e.g., K562 for BCR-ABL, MCF-7 for Her-2) in appropriate media and conditions.

-

Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) or a vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).

b. Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the client protein of interest (e.g., anti-CDK4, anti-Akt, anti-p-Akt) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

e. Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the client protein band to the corresponding loading control band.

-

Calculate the fold change in protein expression relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) to Confirm HSP90-Client Interaction

This protocol verifies the physical interaction between HSP90 and its client proteins, which is disrupted by this compound.

a. Cell Lysis for Co-IP:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against HSP90 or the specific client protein overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

c. Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described above, probing for both HSP90 and the client protein.

Quantitative Mass Spectrometry (LC-MS/MS) for Global Proteome Analysis

This advanced proteomic approach provides a comprehensive and unbiased quantification of changes in the proteome following this compound treatment, enabling the discovery of novel client proteins.

a. Sample Preparation:

-

Treat cells with this compound or vehicle control.

-

Lyse cells and quantify protein concentration.

-

Reduce, alkylate, and digest proteins into peptides using trypsin.

-

Label peptides with isotopic tags (e.g., TMT, iTRAQ) for multiplexed quantification or perform label-free quantification.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptide mixture using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

c. Data Analysis:

-

Identify peptides and proteins using a database search algorithm (e.g., Sequest, Mascot).

-

Quantify the relative abundance of proteins between treated and control samples.

-

Perform statistical analysis to identify proteins with significant changes in expression.

-

Bioinformatic analysis can then be used to identify potential HSP90 client proteins based on known interaction databases and functional annotations.

Signaling Pathways and Experimental Workflows

This compound-induced degradation of HSP90 client proteins has profound effects on various signaling pathways that are critical for cancer cell survival and proliferation.

Experimental Workflow for Identifying this compound-Affected HSP90 Clients

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt is a well-established HSP90 client protein. Its degradation following this compound treatment leads to the inactivation of this pro-survival pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Several components of this pathway, including the IKK complex, are influenced by HSP90. By destabilizing these components, this compound can suppress NF-κB activity.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers by targeting the HSP90 chaperone machinery and inducing the degradation of a wide range of oncoproteins. A thorough understanding of the specific client proteins affected and the downstream consequences on cellular signaling is paramount for the rational design of clinical trials and the development of effective combination therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working to harness the full potential of HSP90 inhibition in cancer treatment. Further quantitative proteomic studies will undoubtedly continue to expand the known repertoire of this compound-sensitive HSP90 clients, paving the way for more precise and personalized cancer therapies.

References

- 1. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Alvespimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a second-generation, semi-synthetic analogue of the natural product geldanamycin, and a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] By targeting the N-terminal ATP-binding domain of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of "client" proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[3][4] This mode of action makes this compound a compelling candidate for cancer therapy. Compared to its predecessor, tanespimycin (17-AAG), this compound exhibits a more favorable pharmacological profile, including increased water solubility and higher oral bioavailability.[2][3][5][6] This guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key data from clinical trials and preclinical studies.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in several clinical trials, primarily involving intravenous administration in patients with advanced solid tumors and hematological malignancies. More recently, an oral formulation has also been evaluated.

Intravenous Administration

A pivotal Phase I clinical trial in patients with advanced solid cancers provides a comprehensive dataset for the intravenous administration of this compound.[5][7] The key pharmacokinetic parameters from this study are summarized in the table below.

| Parameter | Value (at 80 mg/m²) |

| Maximum Plasma Concentration (Cmax) | 2680 nmol/L |

| Area Under the Curve (AUC) | Proportional to dose up to 80 mg/m² |

| Terminal Half-life (t½) | Median: 18.2 hours (range: 9.9 - 54.1 hours) |

| Clearance (CL) | Mean: 18.9 L/hr |

| Volume of Distribution (Vd) | Mean: 385 L |

| Data from a Phase I study in patients with advanced solid tumors.[2][7] |

The study demonstrated that both the area under the curve (AUC) and the maximum plasma concentration (Cmax) of this compound increased proportionally with doses up to 80 mg/m².[5][7]

Oral Administration and Bioavailability

A Phase I study of an oral formulation of this compound in patients with advanced malignancies provided the first quantitative data on its oral bioavailability in humans.[1]

| Parameter | Value |

| Absolute Oral Bioavailability | ~51-52% |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours |

| Terminal Half-life (t½) (Oral) | 19 hours |

| Clearance (CL/F) (Oral) | 44 L/hr |

| Data from a Phase I study of oral this compound.[1][5] |

The oral bioavailability of this compound in humans is approximately 51-52%, a significant improvement over earlier HSP90 inhibitors.[1] The half-life following oral administration is comparable to that observed with intravenous infusion.[5]

Experimental Protocols

Intravenous Administration Study Protocol

A representative Phase I clinical trial of intravenous this compound followed a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[2][5][7]

-

Patient Population: Patients with advanced solid tumors for whom standard therapy was no longer effective.[5]

-

Drug Administration: this compound was administered as a one-hour intravenous infusion once weekly.[2][5] Doses ranged from 2.5 to 106 mg/m².[7]

-

Pharmacokinetic Sampling: Blood samples were collected at multiple time points pre-dose, during the infusion, and up to 96 hours post-infusion to determine plasma concentrations of this compound.[2]

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Oral Administration Study Protocol

The Phase I study of oral this compound also employed a dose-escalation design with two different schedules.[1]

-

Patient Population: Patients with advanced malignancies.[1]

-

Drug Administration: this compound was administered orally either every other day (QOD) or daily (QD) for four out of six weeks.[1][5] An initial intravenous dose was administered to calculate absolute bioavailability.[1]

-

Pharmacokinetic Sampling: Blood samples were collected after the initial intravenous dose and on day 1 and day 21 of oral dosing to assess pharmacokinetics.[1]

-

Analytical Method: Plasma concentrations were quantified by LC/MS/MS.[8]

Metabolism and Elimination

The metabolism of this compound is considered to be relatively weak in humans.[2][3] In vitro and preclinical studies have identified the primary metabolic pathways:

-

Redox Cycling: this compound can undergo redox cycling catalyzed by cytochrome P450 reductase (CYP3A4/3A5) to form quinones and hydroquinones.[2][3]

-

Glutathione Conjugation: The quinone form of this compound can be conjugated with glutathione at the 19-position of the quinone ring.[2][3]

Elimination of this compound occurs through both renal and biliary pathways.[2][3] In preclinical mouse studies, approximately 10.6–14.8% of the administered dose was recovered unchanged in the urine within 24 hours.[2]

Visualizations

HSP90 Signaling Pathway Inhibition by this compound

Caption: Inhibition of the HSP90 signaling pathway by this compound.

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A generalized workflow for a clinical pharmacokinetic study.

Metabolic Pathway of this compound

Caption: The metabolic transformation of this compound.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile characterized by a relatively long half-life and, notably, a high oral bioavailability of approximately 51-52% in humans.[1] This represents a significant advantage for clinical development, offering the potential for more convenient oral dosing regimens. The metabolism of this compound is not extensive, and its elimination occurs through both renal and biliary routes. The well-defined mechanism of action, coupled with its promising pharmacokinetic properties, continues to make this compound a subject of interest in the development of novel cancer therapeutics. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across various cancer types.

References

- 1. ascopubs.org [ascopubs.org]

- 2. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral administration of an HSP90 inhibitor, 17-DMAG, intervenes tumor-cell infiltration into multiple organs and improves survival period for ATL model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

Alvespimycin's Impact on Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, 17-DMAG) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral components of oncogenic signaling pathways.[3][4] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these client proteins.[1][2] This targeted degradation results in the simultaneous blockade of multiple signal transduction pathways that are frequently dysregulated in cancer, making this compound a compelling agent in oncology research and development. This guide provides an in-depth technical overview of this compound's effects on key signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound, a derivative of geldanamycin, binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[2] This inhibition prevents the chaperone from adopting its active conformation, which is required for the proper folding and stabilization of its client proteins. Consequently, misfolded or unstable client proteins are targeted for degradation by the proteasome.[1] Many of these client proteins are oncoproteins that drive cellular proliferation, survival, and resistance to apoptosis, including receptor tyrosine kinases, non-receptor tyrosine kinases, steroid hormone receptors, and cell cycle regulators.[1][3] A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which can be used as a pharmacodynamic biomarker of drug activity.[5][6]

Impact on Key Signal Transduction Pathways

This compound's multi-targeted anti-cancer activity stems from its ability to simultaneously disrupt several critical signaling cascades.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins. This compound treatment leads to the degradation of Akt, a central node in this pathway, thereby inhibiting downstream signaling.[1][5] This disruption can induce apoptosis and cell cycle arrest in cancer cells.[5]

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, including RAF-1 and mutant B-RAF, are Hsp90 client proteins.[1] this compound treatment leads to their degradation, thereby blocking downstream signaling to MEK and ERK.[5] This is particularly relevant in cancers driven by mutations in BRAF, such as melanoma.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Several activators of the NF-κB pathway are Hsp90 client proteins. By promoting the degradation of these client proteins, this compound can suppress NF-κB activation and the transcription of its target genes, which are often involved in promoting cancer cell survival and inflammation.[5][7]

Quantitative Data

The efficacy of this compound varies across different cancer cell lines, largely dependent on their reliance on Hsp90 client proteins for survival and proliferation.

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Effect Measured |

| K562 | Chronic Myeloid Leukemia | 50 | Metabolic Activity (48h)[5] |

| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31 | Metabolic Activity (48h)[5] |

| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44 | Metabolic Activity (48h)[5] |

| SKBR3 | Breast Cancer | 8 ± 4 | Her2 Degradation[8] |

| SKOV3 | Ovarian Cancer | 46 ± 24 | Her2 Degradation[8] |

| MDA-MB-231 | Breast Cancer | 4.5 | Her2 Degradation[9] |

| A2058 | Melanoma | 2.1 | Cytotoxicity (MTT)[9] |

| AGS | Gastric Cancer | 16,000 | Cytotoxicity (MTT)[9] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Hsp90 Inhibition and Client Protein Degradation

| Parameter | Value | Assay |

| Hsp90 Binding (cell-free) | 62 ± 29 nM (IC50) | Fluorescence Polarization[7] |

| Her2 Degradation (SKBR3 cells) | 8 nM (EC50) | Western Blot[6] |

| Her2 Degradation (SKOV3 cells) | 46 nM (EC50) | Western Blot[6] |

| Hsp70 Induction (SKBR3 cells) | 4 nM (EC50) | Western Blot[6] |

| Hsp70 Induction (SKOV3 cells) | 14 nM (EC50) | Western Blot[6] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability in response to this compound treatment.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (17-DMAG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]

-

Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).[11]

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]

-

If using adherent cells, carefully aspirate the medium.[10] For suspension cells, centrifuge the plate to pellet the cells before aspiration.[10]

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance at 570-590 nm with a reference wavelength of 630 nm.[10][12]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression and Phosphorylation

This protocol details the detection of changes in total and phosphorylated protein levels following this compound treatment.

Materials:

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)

-

Primary antibodies (total and phospho-specific)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.[13]

-

Quantify protein concentration of the lysates.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize bands using an imaging system.[14]

Immunoprecipitation of Hsp90-Client Protein Complexes

This protocol is for the co-immunoprecipitation of Hsp90 and its client proteins to study their interaction.

Materials:

-

Cell culture dishes

-

Non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.1% NP-40 with protease inhibitors)[15]

-

Anti-Hsp90 antibody and control IgG[16]

-

Protein A/G agarose or magnetic beads[15]

-

Wash buffer (lysis buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents (as above)

Procedure:

-

Lyse cells in non-denaturing lysis buffer.[15]

-

Pre-clear the lysate with protein A/G beads.[17]

-

Incubate the pre-cleared lysate with anti-Hsp90 antibody or control IgG overnight at 4°C with rotation.[15]

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.[15]

-

Wash the beads five times with wash buffer.[16]

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest.

Conclusion

This compound is a potent Hsp90 inhibitor that exerts its anti-cancer effects by inducing the degradation of a multitude of oncoproteins. This leads to the simultaneous disruption of key signal transduction pathways, including the PI3K/Akt/mTOR, RAF/MEK/ERK, and NF-κB pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Hsp90 inhibitors. Further research into the nuanced effects of this compound on the complex interplay of cellular signaling networks will continue to inform its clinical development and application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 14. raybiotech.com [raybiotech.com]

- 15. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Anti-Tumor Properties of Alvespimycin (17-DMAG)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin, or 17-DMAG) is a potent, second-generation, semi-synthetic analogue of the natural product geldanamycin. It functions as a high-affinity inhibitor of Heat Shock Protein 90 (Hsp90). Compared to its predecessor tanespimycin (17-AAG), this compound exhibits superior pharmaceutical properties, including increased water solubility, higher oral bioavailability, and greater anti-tumor activity, which has positioned it as a significant compound in clinical investigation.[1][2]

Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins that drive tumor initiation, progression, and survival.[3] By targeting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling pathways, offering a powerful strategy for cancer therapy.

This technical guide provides a detailed overview of the foundational studies that have elucidated the anti-tumor properties of this compound, focusing on its mechanism of action, key preclinical and clinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

Core Mechanism: Hsp90 Inhibition

The primary anti-tumor activity of this compound stems from its direct inhibition of Hsp90.[4] The Hsp90 protein contains a unique ATP-binding pocket in its N-terminal domain, which is crucial for its chaperone activity. This compound competitively binds to this pocket, inhibiting the protein's intrinsic ATPase activity.[5][6] This locks Hsp90 in a conformation that is unable to process and stabilize its client proteins effectively.

Downstream Consequences: Client Protein Degradation

The inhibition of the Hsp90 chaperone cycle triggers the dissociation of the multichaperone complex and leaves the client proteins unfolded and unstable.[5] These misfolded proteins are recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][7]

Because many Hsp90 client proteins are critical oncogenic kinases and transcription factors—such as HER2, EGFR, AKT, RAF-1, CDK4/6, and BCR-ABL—their degradation leads to the simultaneous shutdown of multiple hallmark cancer pathways.[1][3][7] This results in profound anti-cancer effects, including:

-

Induction of Apoptosis: The degradation of pro-survival proteins like AKT leads to the activation of the intrinsic, mitochondrial pathway of apoptosis.[3][5]

-

Cell Cycle Arrest: Depletion of cell cycle regulators such as CDK4 causes cells to arrest, typically in the G0/G1 phase.[5]

-

Pharmacodynamic Biomarker Response: A hallmark cellular response to Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, particularly the inducible Hsp70 (HSP72). The dual signature of client protein depletion and Hsp72 induction serves as a robust pharmacodynamic biomarker for target engagement.[2][8]

Preclinical Anti-Tumor Activity

This compound has demonstrated potent anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Efficacy

The drug shows significant potency against Hsp90 and inhibits the growth of various human cancer cell lines at nanomolar concentrations. Its efficacy is particularly noted in cells dependent on overexpressed or mutated Hsp90 client proteins.

| Assay Type | Cell Line / System | Value (IC50 / EC50 / GI50) | Reference |

| Hsp90 Inhibition (cell-free) | Purified Hsp90 | 62 nM | [9] |

| Hsp70 Induction | SKBR3 (Breast Cancer) | 4 nM | [9] |

| Hsp70 Induction | SKOV3 (Ovarian Cancer) | 14 nM | [9] |

| Her2 Degradation | SKBR3 (Breast Cancer) | 8 nM | [9] |

| Her2 Degradation | SKOV3 (Ovarian Cancer) | 46 nM | [9] |

| Metabolic Activity | K562 (CML, Imatinib-sensitive) | 50 nM | [5] |

| Metabolic Activity | K562-RD (CML, Imatinib-resistant) | 44 nM | [5] |

| Metabolic Activity | K562-RC (CML, Imatinib-resistant) | 31 nM | [5] |

| Cell Viability (Median) | PPTP In Vitro Panel | 68 nM | [10] |

| Cell Viability | WI-38 (Fibroblast) | 3.76 µM | [11] |

| Cell Viability | LL97A (Fibroblast) | 3.55 µM | [11] |

Table 1: Summary of In Vitro Activity of this compound.

In Vivo Efficacy

In animal models, this compound demonstrates significant tumor growth inhibition and has been shown to reduce metastasis.

| Model | Dosing Regimen | Observed Effect | Reference |

| Gastric Cancer Xenograft | 10 mg/kg, IP, 3x/week for 4 weeks | Significant reduction in tumor volume and weight. | [6] |

| TCL1-SCID Transplant (CLL) | 10 mg/kg | Prolonged survival. | [4] |

| Alveolar Rhabdomyosarcoma | 50 mg/kg, IP, BID, 2x/week | Intermediate to high anti-tumor activity. | [10] |

Table 2: Summary of In Vivo Anti-Tumor Activity of this compound.

Clinical Evaluation (Phase I Studies)

Study Design and Objectives

Phase I clinical trials were designed to determine the safety, maximum tolerated dose (MTD), pharmacokinetic profile, and recommended Phase II dose of this compound.[8] A key component of these studies was the intensive measurement of pharmacodynamic (PD) markers in both peripheral blood mononuclear cells (PBMCs) and tumor biopsies to establish a biologically effective dose (BED)—the dose at which the drug demonstrates clear evidence of target engagement.[2][8] A common design was the dose-escalation trial, where successive cohorts of patients receive increasing doses until dose-limiting toxicity (DLT) is observed.[8]

Pharmacodynamic and Clinical Activity

Clinical studies confirmed that this compound engages its target, Hsp90, in patients at tolerable doses. The recommended Phase II dose from a foundational study was established at 80 mg/m² administered weekly via intravenous infusion.[8]

| Dose Level | Pharmacodynamic Marker | Result in Patient Samples | Reference |

| ≥ 20 mg/m² | Hsp72 Induction | Significant induction detected in PBMCs. | [2][8] |

| ≥ 40 mg/m² | Hsp72 Induction | Sustained induction for 96 hours in PBMCs. | [2][8] |

| 80 mg/m² | Client Protein Depletion | Depletion of CDK4 and LCK detected in PBMCs. | [8] |

| 80 mg/m² | Hsp90 Inhibition Signature | Confirmed in tumor samples from 3 of 5 patients. | [2][8] |

Table 3: Pharmacodynamic Effects of this compound in a Phase I Trial.

At the recommended dose, this compound demonstrated encouraging signs of clinical activity in heavily pretreated patients across a range of advanced solid tumors.

| Response | Cancer Type | Duration | Reference |

| Complete Response | Castration-Refractory Prostate Cancer | 124 weeks | [2][8] |

| Partial Response | Melanoma | 159 weeks | [2][8] |

| Stable Disease | Renal Cancer | 76 weeks | [2][8] |

| Stable Disease | Castration-Refractory Prostate Cancer | 59 weeks | [2][8] |

| Stable Disease | Chondrosarcoma | 28 weeks | [2][8] |

| Partial Response | HER2+ Metastatic Breast Cancer | - | [12] |

Table 4: Clinical Responses in Phase I Trials of Weekly Intravenous this compound.

Key Experimental Protocols

The foundational evaluation of this compound relied on a set of robust and validated experimental methodologies.

Western Blotting for PD Markers

Objective: To quantify the induction of Hsp72 and the degradation of Hsp90 client proteins (e.g., CDK4, ERBB2) in cell lysates or patient-derived samples (PBMCs, tumor tissue).

Methodology:

-

Sample Collection and Lysis: Patient blood samples were collected at specified time points (e.g., pre-dose, end of infusion, and 1, 8, 24, 48, 96 hours post-dose).[8] PBMCs were isolated via density gradient centrifugation. Cells or tissues were lysed on ice using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.[13]

-

Protein Quantification: The total protein concentration of the lysate supernatant was determined using a standardized method, such as the BCA Protein Assay, to ensure equal loading.[13]

-

Electrophoresis and Transfer: A specified amount of protein (e.g., 5-15 µg) from each sample was denatured, loaded onto an SDS-PAGE gel, and separated by size via electrophoresis. The separated proteins were then transferred to a nitrocellulose or PVDF membrane.[13][14]

-

Immunoblotting: The membrane was blocked (e.g., with 5% nonfat milk in TBST) to prevent non-specific antibody binding. It was then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Hsp72, anti-CDK4).[14][15]

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate was applied, and the resulting signal was captured on X-ray film or with a digital imager.[13] Band intensity was often normalized to a loading control like GAPDH or β-actin.

Cell Viability Assays (Resazurin/MTT)

Objective: To determine the concentration of this compound that inhibits cell growth or metabolic activity by 50% (IC50 or GI50).

Methodology:

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[16]

-

Drug Treatment: A serial dilution of this compound was prepared and added to the wells. Control wells received vehicle (DMSO) only. Plates were incubated for a specified duration (e.g., 48 or 72 hours).[5]

-

Reagent Incubation: After treatment, the assay reagent was added. For an MTT assay, MTT is converted by mitochondrial dehydrogenases in living cells to a purple formazan crystal. For a resazurin assay, the blue resazurin is reduced to the pink, fluorescent resorufin.[5][16]

-

Signal Measurement: For MTT, crystals were dissolved in a solvent (e.g., DMSO), and absorbance was read on a plate reader.[16] For resazurin, fluorescence or absorbance was measured directly.

-

IC50 Calculation: The viability of treated cells was calculated as a percentage of the vehicle control. A dose-response curve was generated by plotting percent viability against the log of the drug concentration, and the IC50 value was determined using non-linear regression analysis.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Objective: To quantify the effects of this compound on cell cycle distribution and the induction of apoptosis.

Methodology:

-

Cell Treatment: Cells were treated with this compound or vehicle at desired concentrations for a set time period (e.g., 48 hours).[5]

-

Cell Preparation:

-

For Cell Cycle: Cells were harvested, washed, and fixed (e.g., in cold 70% ethanol). Prior to analysis, cells were treated with RNase and stained with a DNA-intercalating dye like propidium iodide (PI).

-

For Apoptosis: Cells were harvested and stained with a combination of Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like PI or 7-AAD.

-

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer. For cell cycle, the instrument measures the fluorescence intensity of the DNA dye, which is proportional to DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases. For apoptosis, the instrument distinguishes between live, early apoptotic, late apoptotic, and necrotic cell populations based on their staining patterns.[5]

Conclusion

The foundational studies of this compound (17-DMAG) have firmly established it as a potent and specific inhibitor of Hsp90 with significant anti-tumor properties. Its mechanism of action—the simultaneous degradation of multiple oncoproteins—provides a strong rationale for its use in cancer therapy. Preclinical data demonstrate its efficacy at nanomolar concentrations in vitro and in relevant in vivo models. Early-phase clinical trials have not only confirmed its mechanism in patients through robust pharmacodynamic readouts but have also shown encouraging signs of durable clinical activity in advanced cancers. The collective data underscore the therapeutic potential of Hsp90 inhibition and highlight this compound as a cornerstone compound in this class of targeted agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | HSP | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Phase I study of the Heat Shock Protein 90 inhibitor this compound (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor this compound (17-DMAG, KOS-1022) by the pediatric preclinical testing program [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A phase I dose-escalation trial of trastuzumab and this compound hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. protocols.io [protocols.io]

- 15. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor XL888 in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Determining the Effective Concentration of Alvespimycin in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvespimycin (also known as 17-DMAG) is a potent, second-generation, semi-synthetic derivative of geldanamycin that functions as a heat shock protein 90 (HSP90) inhibitor.[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client oncoproteins, making it a promising agent in cancer therapy.[1][2]

These application notes provide a comprehensive guide for researchers to determine the effective concentration of this compound in various cancer cell lines. The protocols herein describe methods to assess cell viability and to confirm the mechanism of action by observing the degradation of HSP90 client proteins.

Mechanism of Action: The HSP90 Chaperone Cycle and Inhibition by this compound

HSP90 functions in a dynamic cycle fueled by ATP hydrolysis to correctly fold and stabilize its client proteins. This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[3] This disruption leads to the misfolding of client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome. A key indicator of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70).[4][5]

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cancer cell line. Below is a summary of reported 50% inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| SKBR3 | Breast Cancer | 8 | Her2 Degradation | [6] |

| SKOV3 | Ovarian Cancer | 46 | Her2 Degradation | [6] |

| MDA-MB-231 | Breast Cancer | 4.5 | Her2 Degradation | [6] |

| A2058 | Melanoma | 2.1 | MTT Assay | [6] |

| AGS | Gastric Cancer | 16,000 | MTT Assay | [6] |

| K562 | Chronic Myeloid Leukemia | 50 | Resazurin Assay | [5][7] |

| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | 31 | Resazurin Assay | [5][7] |

| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | 44 | Resazurin Assay | [5][7] |

| NCI 60 Cell Line Panel | Various | Mean of 63 | Not Specified | [1] |

Table 2: Recommended Cell Seeding Densities for a 96-well Plate

| Cell Type | Seeding Density (cells/well) | Reference |

| Leukemic Cell Lines | 50,000 - 100,000 | [8] |

| Solid Tumor Adherent Cell Lines (general) | 1,000 - 100,000 | [8] |

| Hepa1-6 (Hepatoma) | 5,000 | [9][10] |

| General Cancer Cell Lines (for 72h assay) | 1,000 - 10,000 (empirical determination recommended) | [11] |

Experimental Protocols

The following protocols provide a framework for determining the effective concentration of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 6.17 mg of this compound (MW: 616.75 g/mol ) in 1 mL of high-quality, sterile DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determining IC50 using the MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells that are in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (refer to Table 2 or optimize for your cell line). A common starting point is 5,000-10,000 cells per well in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][12]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis and IC50 Determination:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated cells).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Protocol 3: Confirmation of HSP90 Client Protein Degradation by Western Blot

This protocol is used to qualitatively or semi-quantitatively assess the levels of specific HSP90 client proteins and the induction of HSP70 following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates or culture dishes

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Her2, CDK4, AKT, HSP70) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities to assess the degradation of HSP90 client proteins and the induction of HSP70 in response to this compound treatment. A decrease in the client protein and an increase in HSP70 would confirm the on-target effect of the drug.

-

Table 3: Common HSP90 Client Proteins for Western Blot Analysis

| Client Protein | Associated Cancer Types |

| Her2 (ERBB2) | Breast, Ovarian, Gastric |

| EGFR | Lung, Colorectal, Glioblastoma |

| BRAF | Melanoma, Colorectal, Thyroid |

| AKT | Various Cancers |

| CDK4 | Various Cancers |

| c-Raf | Various Cancers |

| Bcr-Abl | Chronic Myeloid Leukemia |

| IKKα, IKKβ | Chronic Lymphocytic Leukemia |

| BCL2, MCL1 | Chronic Lymphocytic Leukemia |

Troubleshooting

-